molecular formula C7H3F4IO B14767763 2-Fluoro-6-iodo-4-(trifluoromethyl)phenol

2-Fluoro-6-iodo-4-(trifluoromethyl)phenol

Cat. No.: B14767763
M. Wt: 306.00 g/mol
InChI Key: AKTXTABJLXZSRN-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-4-(trifluoromethyl)phenol is an organofluorine compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodo-4-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

2-Fluoro-6-iodo-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-4-(trifluoromethyl)phenol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)phenol
  • 2-Iodo-4-(trifluoromethyl)phenol
  • 4-(trifluoromethyl)phenol

Uniqueness

2-Fluoro-6-iodo-4-(trifluoromethyl)phenol is unique due to the simultaneous presence of fluorine, iodine, and trifluoromethyl groups on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds .

Properties

Molecular Formula

C7H3F4IO

Molecular Weight

306.00 g/mol

IUPAC Name

2-fluoro-6-iodo-4-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3F4IO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H

InChI Key

AKTXTABJLXZSRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)I)C(F)(F)F

Origin of Product

United States

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